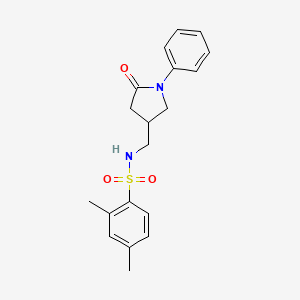![molecular formula C22H14Cl3N5O3 B2392155 N-(3-Nitrophenyl)-N'-[5-Phenyl-1-(2,4,6-Trichlorphenyl)-1H-pyrazol-4-yl]harnstoff CAS No. 955976-55-3](/img/structure/B2392155.png)
N-(3-Nitrophenyl)-N'-[5-Phenyl-1-(2,4,6-Trichlorphenyl)-1H-pyrazol-4-yl]harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea, also known as NPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that exhibits anti-inflammatory, antiproliferative, and antitumor activities.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea involves the inhibition of various signaling pathways that are involved in inflammation, proliferation, and survival of cells. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It also inhibits the activation of STAT3, a transcription factor that promotes cell proliferation and survival. Additionally, N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea induces the expression of p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. It also inhibits the angiogenesis process by reducing the expression of vascular endothelial growth factor. Furthermore, N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been found to decrease the levels of reactive oxygen species and lipid peroxidation in the brain, indicating its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is its high potency and selectivity towards its target molecules. It also exhibits low toxicity towards normal cells, making it a promising candidate for drug development. However, its poor solubility in water and low bioavailability are some of the limitations that need to be addressed for its effective use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea. One of the potential applications is in the treatment of inflammatory disorders such as arthritis, colitis, and asthma. Another direction is in the development of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea-based drugs for the treatment of cancer and neurodegenerative diseases. Moreover, the optimization of the synthesis method and the improvement of its pharmacokinetic properties can enhance its efficacy and safety for clinical use.
In conclusion, N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a promising chemical compound that has potential therapeutic applications in various fields. Its anti-inflammatory, antiproliferative, and neuroprotective activities make it a promising candidate for drug development. Further research is needed to explore its full potential and address the limitations for its effective use in clinical settings.
Synthesemethoden
The synthesis of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea involves the reaction of 5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonyl chloride with 3-nitroaniline in the presence of a base, followed by the reaction of the resulting intermediate with urea. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
- Die einzigartige Molekülstruktur dieser Verbindung macht sie zu einem vielversprechenden Kandidaten für die organische Elektronik. Forscher haben ihre Verwendung in organischen Leuchtdioden (OLEDs), organischen Photovoltaikzellen (OPVs) und Feldeffekttransistoren (OFETs) untersucht. Ihre Elektronenakzeptor-Eigenschaften und der effiziente Ladungstransport tragen zu ihrem Potenzial in diesen Anwendungen bei .
Organische Elektronik und Optoelektronik
Diese Anwendungen unterstreichen die Vielseitigkeit und das potenzielle Potenzial von N-(3-Nitrophenyl)-N’-[5-Phenyl-1-(2,4,6-Trichlorphenyl)-1H-pyrazol-4-yl]harnstoff in verschiedenen wissenschaftlichen Bereichen. Forscher untersuchen weiterhin seine Eigenschaften und Anwendungen, was es zu einem spannenden Forschungsfeld macht . Wenn Sie weitere Informationen benötigen oder Fragen haben, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N5O3/c23-14-9-17(24)21(18(25)10-14)29-20(13-5-2-1-3-6-13)19(12-26-29)28-22(31)27-15-7-4-8-16(11-15)30(32)33/h1-12H,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJWSHRKPAXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)
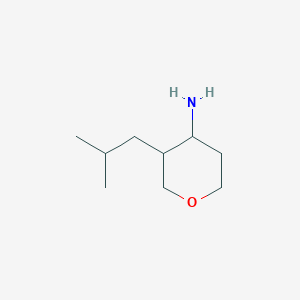
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
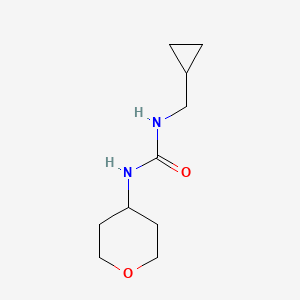
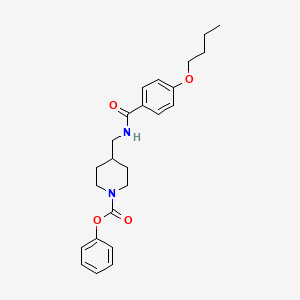

amine](/img/structure/B2392088.png)
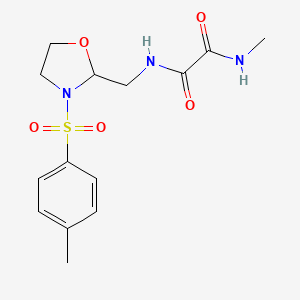

![7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2392091.png)
